Aerucyclamide C
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C24H32N6O5S |
|---|---|
Molecular Weight |
516.6 g/mol |
IUPAC Name |
(4S,7R,8S,11S,18R)-18-[(2S)-butan-2-yl]-4,7-dimethyl-11-propan-2-yl-6,13-dioxa-20-thia-3,10,17,22,23,24-hexazatetracyclo[17.2.1.15,8.112,15]tetracosa-1(21),5(24),12(23),14,19(22)-pentaene-2,9,16-trione |
InChI |
InChI=1S/C24H32N6O5S/c1-7-11(4)17-24-27-15(9-36-24)20(32)25-12(5)22-30-18(13(6)35-22)21(33)28-16(10(2)3)23-26-14(8-34-23)19(31)29-17/h8-13,16-18H,7H2,1-6H3,(H,25,32)(H,28,33)(H,29,31)/t11-,12-,13+,16-,17+,18-/m0/s1 |
InChI Key |
MQIAICAGVFTAAN-ZIYJYRAWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1C2=NC(=CS2)C(=O)N[C@H](C3=N[C@@H]([C@H](O3)C)C(=O)N[C@H](C4=NC(=CO4)C(=O)N1)C(C)C)C |
Canonical SMILES |
CCC(C)C1C2=NC(=CS2)C(=O)NC(C3=NC(C(O3)C)C(=O)NC(C4=NC(=CO4)C(=O)N1)C(C)C)C |
Synonyms |
aerucyclamide C |
Origin of Product |
United States |
Chemical Structure and Properties
Aerucyclamide C is a cyclic hexapeptide, a class of compounds known as cyclamides. acs.orgnih.gov Its structure is characterized by the presence of heterocyclic groups, specifically an oxazole (B20620) and a thiazole (B1198619) ring, which are formed through the post-translational modification of amino acid residues. acs.orgnih.gov
The constituent amino acids of this compound are Alanine, Threonine, Valine, Serine, Isoleucine, and Cysteine, with the precursor peptide sequence being ATVSIC. mdpi.comnih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C24H32N6O5S amibase.orgnih.gov |
| Molecular Weight | 516.6 g/mol amibase.orgnih.gov |
| Exact Mass | 516.21548932 Da nih.gov |
| Class | Cyclic Peptide nih.gov |
Elucidating the Biosynthetic Pathway of Aerucyclamide C
Classification within the Cyanobactin Family of RiPPs
Aerucyclamide C belongs to the cyanobactin family, a large and growing class of natural products. researchgate.netnih.gov Cyanobactins are categorized as Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs). mdpi.commdpi.comnih.gov This classification signifies that their peptide backbone is first synthesized by the ribosome according to an mRNA template, after which it undergoes extensive enzymatic tailoring to yield the mature, bioactive compound. mdpi.com
The defining features of cyanobactins include their cyclic structure, which is formed by head-to-tail (N-to-C) macrocyclization, and often the presence of heterocyclized amino acids such as thiazoles, oxazoles, thiazolines, and oxazolines. nih.govnih.gov These heterocycles are derived from cysteine, serine, and threonine residues in the precursor peptide. nih.govplos.org The structural diversity within the cyanobactin family arises from variations in the amino acid sequence of the core peptide, as well as modifications like prenylation, oxidation, and epimerization. nih.govnih.gov this compound, with its cyclic hexapeptide core containing modified amino acids, is a quintessential member of this family. nih.govmdpi.com
**3.2. Genetic Basis of this compound Biosynthesis
The genetic instructions for producing this compound and related compounds are encoded in a dedicated gene cluster. Analysis of this cluster reveals a clear evolutionary relationship to other known cyanobactin pathways, providing a roadmap for understanding its function.
The biosynthesis of aerucyclamides is directed by the microcyclamide (B1245960) (mca) gene cluster. publish.csiro.aupublish.csiro.au This cluster was identified in Microcystis aeruginosa strains, including PCC 7806, the producer of this compound. publish.csiro.aunih.govresearchgate.net Genomic analysis of the mca cluster in strain PCC 7806 revealed a set of genes, designated mcaA through mcaG, responsible for producing the necessary biosynthetic machinery. publish.csiro.aunih.gov
The cluster spans approximately 13 kb and contains genes encoding proteases, a heterocyclization enzyme, and the precursor peptide itself. nih.gov The organization and composition of the mca gene cluster are highly conserved among different Microcystis strains, although variations in the precursor peptide gene (mcaE) account for the production of different cyclamide variants. publish.csiro.aunih.gov
Table 1: Genes of the mca Gene Cluster in M. aeruginosa and their Putative Functions
| Gene | Homolog (Patellamide Pathway) | Proposed Function | Identity to Homolog |
| mcaA | PatA | N-terminal protease; cleaves leader peptide from the precursor. nih.govnih.gov | 68% nih.gov |
| mcaB | PatB | Unknown function; dispensable for patellamide biosynthesis but conserved. nih.govnih.gov | 72% nih.gov |
| mcaC | PatC | Unknown function; dispensable for patellamide biosynthesis. nih.govnih.gov | 53% nih.gov |
| mcaD | PatD | Heterocyclase; involved in forming thiazoline (B8809763)/oxazoline (B21484) rings from Cys/Thr/Ser. nih.gov | 77% nih.gov |
| mcaE | PatE | Precursor peptide containing the core sequences for the final products. nih.govnih.govresearchgate.net | N/A |
| mcaF | PatF | Unknown function; possibly a prenyltransferase in some pathways. plos.orgnih.gov | 52% nih.gov |
| mcaG | PatG | Bifunctional C-terminal protease/macrocyclase and oxidase. nih.govnih.gov | 71% nih.gov |
The elucidation of the aerucyclamide biosynthetic pathway was greatly aided by its significant homology to the patellamide (pat) biosynthetic pathway from Prochloron didemni, the cyanobacterial symbiont of the ascidian Lissoclinum patella. researchgate.netnih.govresearchgate.net The pat gene cluster was the first cyanobactin pathway to be characterized and serves as a model for the family. mdpi.commdpi.com
The gene order within the mca cluster (mcaA to mcaG) is congruent with the arrangement of the pat gene cluster. nih.gov Furthermore, the protein products of the mca genes show high sequence identity to their respective homologs in the pat pathway (see Table 1). nih.govresearchgate.net For example, McaA and McaG are 68% and 71% identical to PatA and PatG, respectively. nih.gov This strong similarity suggests a conserved enzymatic mechanism for peptide processing, modification, and cyclization between the two pathways. nih.govresearchgate.net
Identification and Analysis of the mca Gene Cluster
Enzymatic Mechanisms in this compound Production
The production of this compound is a multi-step enzymatic cascade that transforms a linear precursor peptide into a complex, cyclic final product. This process relies on a ribosomally synthesized precursor peptide and a suite of modifying enzymes, particularly proteases.
The amino acid backbone of this compound is derived from a precursor peptide encoded by the mcaE gene. researchgate.netnih.gov Like other RiPP precursors, the McaE protein consists of two main parts: a conserved N-terminal "leader" peptide and a C-terminal region containing one or more "core" peptide sequences. nih.govresearchgate.net The leader peptide acts as a recognition signal, guiding the modifying enzymes to the core peptide. nih.gov
In Microcystis aeruginosa PCC 7806, the strain that produces this compound, the mcaE gene is notable for encoding four distinct core peptide sequences within a single precursor protein. researchgate.netnih.gov Each core sequence is flanked by recognition sites for the processing enzymes. This genetic arrangement allows for the combinatorial biosynthesis of multiple cyclamide products, including the aerucyclamides, from a single gene. nih.gov
Two key proteases, which are homologs of PatA and PatG, are essential for the maturation of this compound. nih.govpublish.csiro.aumdpi.com
The first is McaA , a subtilisin-like protease homologous to PatA. nih.gov Its role is to recognize and cleave the precursor peptide at the junction between the N-terminal leader sequence and the core peptide. nih.gov This cleavage exposes the N-terminus of the core peptide, which is necessary for the subsequent cyclization step. nih.govbiorxiv.org
The second and more complex enzyme is McaG , a homolog of the bifunctional protease PatG. nih.gov PatG homologs catalyze the final steps of maturation. nih.govbiorxiv.org The C-terminal protease domain of McaG recognizes a C-terminal recognition sequence on the precursor and cleaves it off. nih.govnih.gov Concurrently, this protease domain catalyzes an N-to-C macrocyclization reaction, linking the newly freed C-terminus to the N-terminus of the core peptide to form the stable cyclic structure. nih.govbiorxiv.org Additionally, the N-terminal domain of McaG functions as an oxidase, which is predicted to convert thiazoline heterocycles, formed earlier by the McaD heterocyclase, into the final thiazole (B1198619) rings found in the mature aerucyclamide. nih.gov
Heterocyclization Steps: Formation of Oxazoline and Thiazoline Rings from Amino Acid Residues
A defining characteristic of aerucyclamides is the presence of heterocyclic rings, which are not incorporated directly but are formed through the post-translational modification of specific amino acid residues within the precursor peptide. researchgate.netnih.govblucher.com.br The formation of oxazoline and thiazoline rings is a critical step catalyzed by a dedicated enzymatic machinery encoded in the biosynthetic gene cluster. mdpi.comsecondarymetabolites.org
The process is initiated by the recognition of cysteine (Cys), serine (Ser), or threonine (Thr) residues in the precursor peptide by a cyclodehydratase enzyme. mdpi.complos.org This enzyme, often part of a larger protein complex, catalyzes an ATP-dependent cyclodehydration reaction. mdpi.com In this reaction, the backbone amide nitrogen attacks the side chain of the Cys, Ser, or Thr residue. This results in the elimination of a water molecule and the formation of a five-membered thiazoline or oxazoline ring, respectively. blucher.com.brmdpi.com
For many cyanobactins, this transformation is carried out by a complex containing a cyclodehydratase (often denoted as the 'C' domain) and a docking protein ('D' domain) that presents the precursor peptide to the catalytic subunit. mdpi.com Subsequent to cyclodehydration, the newly formed thiazoline and oxazoline rings can be further modified. An associated flavin mononucleotide (FMN)-dependent dehydrogenase can oxidize the -azoline ring to the corresponding aromatic -azole (thiazole or oxazole). mdpi.com The final oxidation state (e.g., thiazoline vs. thiazole) contributes to the structural diversity seen among the different aerucyclamide variants. researchgate.netmdpi.com
| Biosynthetic Step | Precursor Residue | Intermediate Ring | Final Ring (Post-Oxidation) | Key Enzyme Class |
| Cyclodehydration | Serine (Ser) / Threonine (Thr) | Oxazoline | Oxazole (B20620) | Cyclodehydratase |
| Cyclodehydration | Cysteine (Cys) | Thiazoline | Thiazole | Cyclodehydratase |
| Dehydrogenation | Oxazoline / Thiazoline | N/A | Oxazole / Thiazole | Dehydrogenase (FMN-dependent) |
Post-Translational Modifications and Generation of Structural Diversity
The structural diversity observed in the aerucyclamide family is a direct result of variations in the precursor peptide sequence and the subsequent post-translational modifications (PTMs). researchgate.netmdpi.com These modifications are not limited to heterocyclization and are fundamental to generating the array of related compounds, including Aerucyclamides A, B, C, and D, all isolated from Microcystis aeruginosa PCC 7806. researchgate.netresearchgate.net
Key drivers of structural diversity include:
Amino Acid Sequence Variation : The primary structure of the precursor peptide dictates the final composition of the cyclamide. For instance, Aerucyclamide D differs from Aerucyclamide B by incorporating a phenylalanine residue and a methionine residue at specific positions, a variation encoded at the genetic level. researchgate.netmdpi.com
Differential Oxidation States : The degree of oxidation following heterocyclization is a significant source of variation. Aerucyclamide A, for example, contains a thiazoline ring, which is the reduced form of the thiazole ring found in Aerucyclamide B. researchgate.netmdpi.com This suggests an incomplete or absent dehydrogenation step for that specific residue during its biosynthesis.
Epimerization : The presence of D-amino acids, such as D-allo-isoleucine, has been identified in aerucyclamides. pnas.org This stereochemical inversion from the standard L-amino acids incorporated during ribosomal synthesis is another layer of post-translational modification, although the precise enzymatic mechanism for this epimerization in the aerucyclamide pathway is not fully delineated. researchgate.net
Hydrolysis : The stability of the heterocyclic rings can influence the chemical profile of isolated compounds. Research has shown that this compound can undergo acidic hydrolysis to yield microcyclamide 7806A. researchgate.netnih.gov This suggests that some related compounds found in laboratory analysis may be artifacts of the extraction and isolation process rather than distinct biosynthetic products. nih.gov The hydrolysis opens the methyloxazoline ring to form an O-acylated threonine residue. researchgate.netnih.gov
These modifications, from the initial heterocyclization to subsequent oxidation and epimerization, highlight a flexible and efficient biosynthetic pathway that uses a single gene cluster to produce a suite of structurally diverse, complex natural products. researchgate.netplos.org
Antiparasitic Activity of this compound
This compound has demonstrated notable activity against several protozoan parasites responsible for significant human diseases.
Trypanosoma brucei rhodesiense is a causative agent of acute Human African Trypanosomiasis, also known as sleeping sickness. Research has shown that this compound, isolated from the cyanobacterium Microcystis aeruginosa PCC 7806, exhibits activity against this parasite. researchgate.netepfl.chnih.gov It has been reported to have a low micromolar IC₅₀ value against T. b. rhodesiense. researchgate.netepfl.chnih.gov Specifically, this compound has an IC₅₀ of 9.2 µM against T. brucei rhodesiense. researchgate.netblucher.com.br This activity is considered moderate but has prompted further investigation into aerucyclamides as potential antitrypanosomal agents. researchgate.netteras.nguzh.ch
Plasmodium falciparum is the most virulent parasite causing malaria in humans. This compound has been evaluated for its antiplasmodial properties and has shown activity against this parasite. researchgate.netepfl.chresearchgate.net Studies have reported low micromolar IC₅₀ values for this compound against P. falciparum. mdpi.com The IC₅₀ value of this compound against P. falciparum has been reported as 2.3 µM. nih.govmdpi.com
Trypanosoma cruzi is the parasite responsible for Chagas disease, or American trypanosomiasis. researchgate.netcdc.gov this compound has been tested for its efficacy against T. cruzi and has demonstrated an IC₅₀ value of 9.2 µM. mdpi.com
Table 1: In Vitro Antiparasitic Activity of this compound
| Parasite | Disease | IC₅₀ (µM) |
|---|---|---|
| Trypanosoma brucei rhodesiense | Human African Trypanosomiasis | 9.2 researchgate.netblucher.com.br |
| Plasmodium falciparum | Malaria | 2.3 nih.govmdpi.com |
| Trypanosoma cruzi | Chagas Disease | 9.2 mdpi.com |
Antiplasmodial Effects against Plasmodium falciparum
Exploration of Putative Mechanisms of Action for Cyclamides
While the exact mechanisms of action for aerucyclamides are not yet fully understood, some potential biological targets have been proposed based on studies of the broader class of cyclamides. mdpi.comuzh.ch
One of the leading hypotheses for the biological activity of cyclamides is the inhibition of serine proteases. mdpi.comnih.gov Serine proteases are a large family of enzymes involved in a wide range of physiological processes, and their inhibition can have significant biological effects. mdpi.com Some studies have shown that certain cyclamides can inhibit serine proteases like chymotrypsin, although inhibition of other proteases like trypsin and thrombin was not observed for some microcyclamides. mdpi.com The structural features of cyclamides are thought to play a role in their potential inhibitory properties. mdpi.com
Beyond serine proteases, other potential biological targets for cyclamides are being considered. The diverse biological activities observed for different cyclamide structures suggest they may interact with multiple cellular components. mdpi.com The mode of action for cyclamides remains an active area of research, with investigations into their effects on various enzymes and cellular pathways ongoing. mdpi.com
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Aerucyclamide A |
| Aerucyclamide B |
| This compound |
| Aerucyclamide D |
| Microcyclamide |
| Microcyclamide 7806A |
| Microcyclamide 7806B |
| Nostocarboline |
| Tumonoic acid |
| Almiramides |
| Symplocamide |
| Cyanopeptolin 1020 |
| Anabaenopeptin |
| Aeruginosamide |
| Aeruginosin |
| Microginin |
| Chymotrypsin |
| Trypsin |
| Thrombin |
| Elastase |
| Kallikrein |
| Factor XIa |
| Carboxypeptidases |
| Peptidases |
| Phosphatases |
| Benznidazole |
Proposed Inhibition of Serine Proteases
Comparative Bioactivity of Aerucyclamide Analogues (Naturally Occurring and Synthetic)
The bioactivity of aerucyclamides is significantly influenced by subtle structural variations among the different naturally occurring and synthetic analogues. This compound displays notable activity against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis, with a reported half-maximal inhibitory concentration (IC50) of 9.2 µM. researchgate.netmdpi.comepfl.chresearchgate.net In comparison, its naturally occurring analogue, aerucyclamide B, exhibits more potent antiplasmodial activity, with a submicromolar IC50 value of 0.7 µM against the chloroquine-resistant K1 strain of Plasmodium falciparum. researchgate.netuzh.chepfl.ch Other natural analogues, aerucyclamide A and aerucyclamide D, also show low micromolar activity against P. falciparum, with IC50 values of 5.0 µM and 6.3 µM, respectively. uzh.chepfl.ch
The structural difference between aerucyclamide A and B, where a thiazoline ring in A is replaced by a thiazole ring in B, leads to a significant increase in antiplasmodial activity by an order of magnitude. mdpi.commdpi.comcsic.es This highlights the importance of the thiazole moiety for potent action against P. falciparum. csic.es
Synthetic modifications have further illuminated structure-activity relationships. A newly synthesized macrocycle analog of aerucyclamide demonstrated antiparasitic activity against T. brucei with an IC50 of 11.4 µM, a potency similar to that of aerucyclamide A. researchgate.net Interestingly, a synthetic linear analogue of aerucyclamide B was found to have 2.5 times greater antitrypanosomal activity than its natural cyclic counterpart, challenging the notion that cyclization is always essential for optimal bioactivity. csic.es
Conversely, the integrity of the macrocyclic structure is crucial for retaining bioactivity. Acidic hydrolysis of this compound yields the ring-opened products microcyclamide 7806A and microcyclamide 7806B. researchgate.netmdpi.comacs.org This structural change from a rigid, disk-like cyclamide to the more flexible linear forms results in a loss of antimicrobial and cytotoxic activities. mdpi.comuzh.ch
Table 1: Comparative Bioactivity of Aerucyclamide Analogues
| Compound | Target Organism | Bioactivity (IC₅₀ µM) | Type |
|---|---|---|---|
| Aerucyclamide A | Plasmodium falciparum (K1) | 5.0 | Natural |
| Aerucyclamide B | Plasmodium falciparum (K1) | 0.7 | Natural |
| This compound | Plasmodium falciparum (K1) | 2.3 | Natural |
| This compound | Trypanosoma brucei rhodesiense | 9.2 | Natural |
| This compound | Trypanosoma cruzi | 9.2 | Natural |
| Aerucyclamide D | Plasmodium falciparum (K1) | 6.3 | Natural |
| Synthetic Aerucyclamide Analog | Trypanosoma brucei | 11.4 | Synthetic |
| Linear Aerucyclamide B Analog | Trypanosoma brucei | ~2.5x more active than cyclic form | Synthetic |
| Microcyclamide 7806A/B | Various microbes | Loss of activity | Synthetic (Hydrolysis Product) |
Selectivity Profile in Preclinical Models (e.g., against L6 rat myoblasts)
A critical aspect of a potential therapeutic agent is its selectivity for the target pathogen over host cells. The aerucyclamides have demonstrated a favorable selectivity profile in preclinical evaluations. researchgate.netepfl.chacs.orgnih.gov Specifically, aerucyclamide B and C are selective for parasites when tested against a cell line of L6 rat myoblasts. researchgate.netepfl.chmdpi.comacs.orgnih.gov
Aerucyclamide B, which is highly potent against P. falciparum (IC50 = 0.7 µM), shows significantly lower cytotoxicity against L6 rat myoblasts, with a reported IC50 value of 120 µM. epfl.chmdpi.com This results in a high selectivity index of over 170 for the parasite. Similarly, this compound shows low toxicity to L6 cells. researchgate.netepfl.chacs.org The balgacyclamides, which are structurally related to aerucyclamides, also displayed low toxicity to the L6 rat myoblast cell line, with no activity detected up to 150 µM. uzh.ch Synthetic analogues have also been designed to improve this selectivity. One synthetic analogue of aerucyclamide B showed a 150-fold selectivity for T. brucei over murine macrophages (J774 cell line). researchgate.net
This selective toxicity is crucial, suggesting that the antiparasitic mechanism of these compounds may target pathways specific to the parasites, thereby minimizing harm to mammalian cells. epfl.chacs.orgnih.gov This characteristic makes the aerucyclamide scaffold a promising starting point for the development of new antimalarial and antitrypanosomal agents. researchgate.netepfl.chacs.orgnih.gov
Table 2: Selectivity Profile of Aerucyclamide Analogues
| Compound | Cell Line | Cytotoxicity (IC₅₀ µM) | Selectivity Index (SI)¹ |
|---|---|---|---|
| Aerucyclamide B | L6 rat myoblasts | 120 | >170 (vs. P. falciparum) |
| This compound | L6 rat myoblasts | Low toxicity | Selective for parasite |
| Balgacyclamide A & B | L6 rat myoblasts | >150 | >16 (vs. P. falciparum) |
| Synthetic Aerucyclamide B Analog | Murine macrophages (J774) | - | 150 (vs. T. brucei) |
| Aerucyclamides (general) | L6 rat myoblasts | - | Up to >2500 fold |
¹ Selectivity Index (SI) is calculated as the ratio of cytotoxicity (IC₅₀ in host cell line) to bioactivity (IC₅₀ against parasite).
Biological Activity and Research Findings
Research into the biological activity of Aerucyclamide C has revealed its potential as an antiparasitic agent. researchgate.netacs.org
Studies have demonstrated that this compound exhibits activity against various parasites. mdpi.comresearchgate.net It has shown low micromolar inhibitory concentrations (IC50) against Trypanosoma brucei rhodesiense, the parasite responsible for African trypanosomiasis. researchgate.netacs.org Specifically, an IC50 value of 9.2 µM has been reported. mdpi.comresearchgate.net Additionally, aerucyclamides, as a class, have shown activity against Plasmodium falciparum, the parasite that causes malaria. mdpi.comresearchgate.net While Aerucyclamide B showed the most potent antimalarial activity, this compound also displayed activity in the low micromolar range. mdpi.comresearchgate.net
The compounds were found to be selective for the parasites over a rat myoblast cell line (L6), suggesting a potential therapeutic window. researchgate.netacs.org The exact mode of action for cyclamides is not yet fully understood, but some studies suggest they may act as serine protease inhibitors. researchgate.net
Table 2: Reported Biological Activity of this compound
| Target Organism | Activity (IC50) | Reference |
|---|---|---|
| Trypanosoma brucei rhodesiense | 9.2 µM | researchgate.netacs.org |
| Trypanosoma cruzi | 9.2 µM | mdpi.com |
| Plasmodium falciparum | Low micromolar | mdpi.comresearchgate.net |
Synthetic Strategies and Analog Design for Aerucyclamide C
Total Synthesis Approaches for Aerucyclamide C and Related Cyanobactins
Cyanobactins are a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) produced by cyanobacteria. mdpi.comnih.govacs.org Their biosynthesis typically begins with a precursor peptide (E-peptide) containing a leader sequence for enzyme recognition and a core sequence that becomes the final natural product. mdpi.comnih.gov A series of enzymes, including proteases (like PatA and PatG) and sometimes heterocyclases, process this precursor peptide through cleavage, heterocyclization of amino acids like cysteine and threonine, and finally, N-to-C macrocyclization to yield the cyclic structure. mdpi.comnih.govasm.org
The total synthesis of aerucyclamides, such as the closely related Aerucyclamide B, has been achieved through convergent strategies. researchgate.net One successful approach involved the preparation of key building blocks—specifically two different thiazole-containing fragments and a dipeptide. researchgate.net These fragments were then assembled to create a linear hexapeptide precursor. The final and crucial step was the macrocyclization of this linear precursor in the solution phase, followed by a cyclodehydration reaction of a β-hydroxyamide to form the characteristic oxazoline (B21484) ring of Aerucyclamide B. researchgate.net This general methodology, assembling key heterocyclic and peptide fragments before a final ring-closing step, represents a foundational strategy for the total synthesis of this class of complex cyanobactins. researchgate.net
Design and Chemical Synthesis of Macrocycle Analogs of this compound
The development of synthetic analogs of this compound is a key strategy for investigating structure-activity relationships (SAR) and optimizing biological effects, particularly their antiparasitic properties. researchgate.netacs.org
Fragment-Based Synthetic Methodologies
A powerful and flexible approach for generating aerucyclamide analogs is the combination of solid-phase peptide synthesis (SPPS) for the linear precursors followed by a solution-phase macrocyclization. researchgate.net This fragment-based methodology allows for the systematic modification of the peptide backbone.
Linear precursors of the desired cyclohexapeptides are assembled on a solid support, which facilitates the sequential addition of amino acids and heterocyclic moieties. researchgate.net Once the full-length linear peptide is constructed, it is cleaved from the resin. The subsequent macrocyclization reaction is then performed in solution to yield the final cyclic product. researchgate.netresearchgate.net Key fragments used in these syntheses include protected amino acids and pre-formed thiazole (B1198619) or oxazole (B20620) rings, which are incorporated into the growing peptide chain. researchgate.netresearchgate.net This method has proven effective for producing a variety of cyclohexapeptide analogs in good yields. researchgate.net
Rational Design for Enhanced Biological Activity
Rational design of aerucyclamide analogs has focused on modifying specific structural components to enhance activity against parasites like Trypanosoma brucei and Plasmodium falciparum. researchgate.netacs.org Studies have shown that both the cyclic nature and the specific amino acid composition are critical for bioactivity. For instance, this compound is among the most active in the series against T. brucei rhodesiense. acs.orgnih.govepfl.ch
Synthetic efforts have explored how changes to the macrocycle affect its potency. In one study, a series of cyclohexapeptide analogs were synthesized and evaluated. researchgate.net The results indicated that specific modifications could lead to compounds with enhanced antitrypanosomal activity and high selectivity, meaning they are more toxic to the parasite than to mammalian cells. researchgate.netresearchgate.net Interestingly, a linear analogue of Aerucyclamide B containing two thiazole rings and one oxazole ring demonstrated a 2.5-fold improvement in antitrypanosomal activity compared to the natural cyclic compound, highlighting that the macrocyclic structure is not always essential for activity. csic.es
The table below summarizes findings from the synthesis of various analogs and their activity against T. brucei brucei.
| Compound | Structural Modification | Anti-Trypanosomal Activity (EC₅₀, µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|
| Aerucyclamide B | Natural Product (reference) | ~12.3 | ~16 | researchgate.net |
| This compound | Natural Product (reference) | 9.2 | >10 | acs.orgnih.gov |
| Analog 1 (Linear) | Linear version of Aerucyclamide B with two thiazoles and one oxazole | Improved 2.5x over cyclic form | Not Reported | csic.es |
| Analog 2 (Cyclic) | Cyclohexapeptide analog | 7.5 | 82 | researchgate.net |
| Analog 3 (Cyclic) | Cyclohexapeptide analog | 4.9 | 95 | researchgate.net |
| Analog 4 (Fragment) | Key fragment of aerucyclamides | 4.6 | 150 | researchgate.net |
EC₅₀: Half-maximal effective concentration. SI: Selectivity Index (ratio of cytotoxicity on mammalian cells to anti-trypanosomal activity).
Enzymatic Synthesis and Engineering of this compound Analogues
Harnessing the biosynthetic machinery of cyanobactins offers a powerful alternative to purely chemical methods, enabling the efficient production of diverse macrocycles.
Application of Promiscuous Macrocyclases (e.g., PagG) for Diverse Macrocycles
The final step in the biosynthesis of many cyanobactins is macrocyclization, catalyzed by a unique family of subtilisin-like serine proteases, with PatG from the patellamide pathway being the most studied example. nih.govbiorxiv.org These enzymes recognize a specific C-terminal amino acid sequence (e.g., AYDG for PatG) on the linear precursor peptide, cleave it, and then catalyze the formation of a peptide bond between the new C-terminus and the N-terminus of the core peptide, releasing the cyclic product. biorxiv.orgacs.org
Researchers have discovered that some of these macrocyclases are highly "promiscuous," meaning they can accept a wide variety of substrates beyond their native ones. nih.govacs.org For example, the macrocyclase PagG, from the prenylagaramide biosynthetic pathway, natively cyclizes proline-containing peptides. biorxiv.orgacs.org This is advantageous because it avoids the need to chemically synthesize non-proteinogenic residues like thiazoline (B8809763) at the cyclization site. acs.org Saturation mutagenesis studies have demonstrated that PagG is exceptionally versatile, capable of producing a library of over 100 different cyclic peptides and their derivatives in vitro. nih.govacs.org This enzymatic promiscuity allows for the selection of an appropriate cyanobactin macrocyclase to synthesize a vast array of macrocycles, significantly expanding the accessible chemical space for drug discovery. nih.govacs.org
Chemoenzymatic Strategies for Library Generation
Chemoenzymatic strategies combine the flexibility of chemical synthesis with the efficiency and specificity of enzymatic catalysis to generate libraries of novel compounds. nih.govresearchgate.net This approach is particularly well-suited for creating this compound analogs.
The general strategy involves two main stages:
Chemical Synthesis of Precursors : Linear peptide precursors are first synthesized using chemical methods like SPPS. This allows for the incorporation of non-proteinogenic amino acids, unnatural building blocks, and various functional groups at desired positions within the peptide chain. researchgate.net
Enzymatic Macrocyclization : The chemically synthesized linear peptides, designed with the appropriate C-terminal recognition sequence, are then subjected to a promiscuous macrocyclase like PatG or PagG. The enzyme selectively recognizes the C-terminal tag, cleaves it, and efficiently catalyzes the head-to-tail cyclization to form the desired macrocycle. biorxiv.orgacs.org
This hybrid approach leverages the strengths of both disciplines. It circumvents the often low-yielding and challenging chemical macrocyclization reactions while enabling the creation of a much wider diversity of cyclic peptides than is possible through purely biological or purely chemical methods alone. nih.gov This strategy has been proposed as a powerful tool for producing libraries of novel cyclic peptides for screening and drug development. biorxiv.orgnih.gov
Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives
The biological activity of cyclic peptides like this compound is intrinsically linked to their three-dimensional structure, which dictates their interaction with molecular targets. Structure-activity relationship (SAR) studies are crucial for understanding how specific structural motifs within the molecule contribute to its bioactivity. For this compound and its analogs, SAR research has primarily focused on the roles of the embedded heterocyclic rings and the constituent amino acid residues. These studies aim to delineate the chemical features responsible for the observed antiparasitic and cytotoxic effects, guiding the design of new, potentially more potent and selective derivatives. uzh.ch
Influence of Heterocyclic Rings (Oxazole, Thiazole) on Bioactivity
The aerucyclamides are a family of cyclic hexapeptides that feature a distinctive alternating pattern of hydrophobic amino acids and heterocyclic rings such as oxazoles, thiazoles, and their reduced congeners, oxazolines and thiazolines. researchgate.netmdpi.com These heterocyclic elements are not merely structural spacers but are fundamental to the bioactivity of the molecule, influencing its conformation, rigidity, and capacity for molecular interactions. nih.gov
Research comparing different aerucyclamides has revealed that the oxidation state of these heterocyclic rings is a critical determinant of biological potency. For instance, Aerucyclamide B, which contains a thiazole ring, exhibits significantly higher antiplasmodial and antitrypanosomal activity than Aerucyclamide A, which features a thiazoline (the reduced form) at the equivalent position. csic.es This suggests that the aromatic, planar nature of the thiazole ring is advantageous for bioactivity compared to the non-aromatic thiazoline. Thiazole rings are thought to offer new sites for potential π-stacking interactions with biological targets and may confer different conformational flexibility compared to oxazoles. nih.gov
The integrity of the heterocyclic rings within the macrocycle is paramount for biological function. A key finding for this compound involves its hydrolysis product, microcyclamide (B1245960) 7806A. Acidic treatment of this compound opens one of its heterocyclic rings—a methyloxazoline (mOzn)—which results in the formation of the linear-esque microcyclamide 7806A. uzh.chnih.govresearchgate.net This structural modification leads to a complete loss of the antimicrobial and cytotoxic activities observed for the parent compound. nih.gov This demonstrates that the rigid, disk-like conformation provided by the intact system of heterocyclic rings is essential for the bioactivity of this compound. nih.gov
Furthermore, studies on synthetic analogs have shown that the number and type of heterocycles can be tuned to modulate activity. A linear analog of Aerucyclamide B, which incorporated two thiazole rings and one oxazole ring, was found to have enhanced antitrypanosomal activity compared to the natural cyclic peptide. csic.es In other molecular contexts, research has indicated that at least two sequentially linked thiazole moieties can be a requirement for eliciting significant cytotoxic effects. nih.gov
Impact of Amino Acid Substitutions and Modifications
The peptide backbone of aerucyclamides provides a scaffold for the precise positioning of both the heterocyclic rings and the side chains of the constituent amino acids. mdpi.com Variations in the amino acid sequence among the naturally occurring aerucyclamides provide direct insight into the SAR of this compound class. The structural diversification among aerucyclamides A, B, C, and D is the result of substitutions at different amino acid positions, which in turn influences their biological activity profiles. uzh.chmdpi.com
This compound is active against the parasite Trypanosoma brucei rhodesiense and also shows activity against Plasmodium falciparum. mdpi.comresearchgate.net Its structure is defined by a specific sequence of amino acid-derived units, including valine, isoleucine, and alanine, which are cyclized with the heterocycle precursors. nih.gov Comparing its activity with other members of the family reveals important SAR trends. Aerucyclamide B is generally the most potent of the natural aerucyclamides against chloroquine-resistant P. falciparum. nih.gov Aerucyclamide D, which differs from Aerucyclamide B by the substitution of two amino acid residues—incorporating a phenylalanine and a unique methionine—exhibits lower antiplasmodial activity. mdpi.comresearchgate.netnih.gov This suggests that the specific hydrophobic residues present in Aerucyclamide B are more optimal for this particular activity.
The most profound modification, as noted earlier, is the hydrolytic ring-opening of this compound to form microcyclamides 7806A and 7806B. nih.govnih.gov This transformation not only breaks a heterocyclic ring but also fundamentally alters the peptide backbone from a constrained macrocycle to a more flexible, open structure. The resulting loss of activity underscores the importance of the macrocyclic pre-organization for receptor binding and biological function. uzh.chnih.gov
The table below summarizes the structural variations and reported antiparasitic activities of different aerucyclamides, illustrating the impact of both heterocyclic and amino acid modifications.
| Compound Name | Key Structural Differences | Reported Bioactivity (IC₅₀) |
| Aerucyclamide A | Contains a thiazoline ring instead of a thiazole. mdpi.comcsic.es | Less active than Aerucyclamide B. csic.es Tested against P. falciparum (low micromolar IC₅₀). mdpi.com |
| Aerucyclamide B | Contains a thiazole ring; considered a highly active analog. csic.esnih.gov | Potent antiplasmodial activity against P. falciparum K1 strain (IC₅₀: 0.7 µM). mdpi.com |
| This compound | Contains specific Val, Ala, and Ile residues linked to oxazole/thiazole moieties. nih.gov | Active against T. brucei rhodesiense (IC₅₀: 9.2 µM) and P. falciparum K1 strain (IC₅₀: 2.3 µM). mdpi.comresearchgate.net |
| Aerucyclamide D | Differs from B by incorporating a phenylalanine and a methionine residue. mdpi.comresearchgate.net | Active against P. falciparum K1 strain (IC₅₀: 6.3 µM). mdpi.comnih.gov |
| Microcyclamide 7806A | Hydrolysis product of this compound with an opened oxazoline ring. uzh.chnih.gov | Loss of antimicrobial and cytotoxic activities. nih.gov |
Ecological Context and Environmental Significance of Aerucyclamide C
Occurrence and Distribution in Cyanobacterial Blooms
Presence in Diverse Microcystis Strains and Other Genera
Aerucyclamide C has been primarily identified in various strains of the cyanobacterial genus Microcystis, a common bloom-forming species in freshwater ecosystems worldwide. frontiersin.orgresearchgate.netnih.gov Notably, it has been isolated from Microcystis aeruginosa PCC 7806. researchgate.netnih.govacs.org Research has shown the production of aerucyclamides, including this compound, in different Microcystis strains, highlighting the chemodiversity within this genus. nih.govresearchgate.net While predominantly associated with Microcystis, the broader class of cyclamides, to which aerucyclamides belong, is synthesized via the mca gene cluster and has been found in other cyanobacterial genera as well. mdpi.com For instance, related compounds have been found in genera such as Oscillatoria and Planktothrix. mdpi.com
Co-occurrence with Other Cyanopeptides within Producer Organisms
This compound rarely occurs in isolation. Cyanobacteria, particularly Microcystis species, are known to produce a complex mixture of secondary metabolites simultaneously. nih.govresearchgate.net This co-occurrence is a common characteristic in both laboratory cultures and natural bloom events. nih.govresearchgate.net For example, Microcystis aeruginosa PCC 7806 produces this compound alongside other aerucyclamides (A, B, and D), as well as other classes of cyanopeptides like cyanopeptolins, and aeruginosins. nih.govifremer.fr The presence and relative concentrations of these peptides can vary between different strains. nih.gov For instance, in a study comparing a wild-type M. aeruginosa strain with a microcystin-deficient mutant, both strains produced aerucyclamides A, B, C, and D. nih.gov This co-production of a diverse array of bioactive peptides complicates the ecological and toxicological assessment of cyanobacterial blooms. nih.govresearchgate.net
Factors Influencing this compound Production in Natural Environments
The synthesis of this compound and other secondary metabolites by cyanobacteria is not constant but is influenced by a combination of environmental cues and biological interactions.
Intraspecific Interactions and their Impact on Secondary Metabolite Profiles
Interactions between different strains of the same cyanobacterial species can significantly alter their secondary metabolite profiles. nih.goveuropa.eu Studies involving co-culturing of different Microcystis aeruginosa strains have demonstrated that these interactions, mediated by diffusible chemical signals, can lead to changes in the production of various peptides. nih.gov For example, in co-culture experiments, a non-microcystin-producing mutant was observed to up-regulate the production of cyanopeptolins, aeruginosins, and aerucyclamides compared to when grown in a monoculture. nih.gov Specifically, the concentration of this compound, along with A and B, increased by 3- to 4-fold in the mutant strain when compared to the wild type in monoculture. nih.gov This suggests that the production of these compounds may be part of a sophisticated system of cell-to-cell communication or competition. nih.gov
Ecological Role and Adaptive Advantages for Producer Organisms
The production of a diverse suite of secondary metabolites like this compound likely confers adaptive advantages to the producer organisms. While the precise ecological functions of many cyanopeptides are still under investigation, several hypotheses have been proposed. frontiersin.org These compounds may play a role in defense against grazing by zooplankton, or act as allelopathic agents, inhibiting the growth of competing phytoplankton species. mdpi.commdpi.com The antiparasitic properties of aerucyclamides, including the activity of this compound against Trypanosoma brucei rhodesiense, the causative agent of African sleeping sickness, suggest a potential defensive role against certain protists. researchgate.netfao.org Furthermore, some cyanopeptides, including aerucyclamides, have been shown to inhibit extracellular enzymes like leucine (B10760876) aminopeptidase, which could interfere with nutrient cycling by heterotrophic bacteria. chimia.ch This chemical arsenal (B13267) may contribute to the ability of Microcystis to form dense, persistent blooms that dominate aquatic ecosystems. frontiersin.org The production of these compounds is an adaptive strategy that likely enhances the survival and competitive success of the producing cyanobacteria in fluctuating and competitive aquatic environments. nih.govnih.govresearchgate.net
Environmental Fate and Degradation Pathways
Bacterial communities associated with cyanobacterial harmful algal blooms (cHABs) have been identified as a potential pathway for the degradation of aerucyclamides, including this compound. mdpi.com Studies have shown that aerucyclamides A, B, C, and D can be degraded by these bacterial communities, suggesting that microbial activity plays a role in their natural attenuation. mdpi.com
In addition to microbial degradation, abiotic factors such as hydrolysis and photolysis contribute to the transformation of this compound. Acidic hydrolysis of this compound has been shown to yield microcyclamide (B1245960) 7806A. researchgate.netnih.govacs.org This transformation suggests that changes in pH can alter the chemical structure of this compound.
Recent research has focused on the reactivity of cyanopeptides with ozone, a strong oxidant used in water treatment processes. nih.govacs.org For this compound, the oxazole (B20620) ring has been identified as the primary site of reaction with ozone. nih.govacs.org This reactivity is a key factor in its removal during water purification. The second-order rate constant for the reaction of this compound with ozone provides a measure of how quickly this degradation occurs. Due to their lower reactivity with ozone compared to other cyanotoxins, complete removal of heterocycle-containing cyanopeptides like this compound by direct ozonation may be limited, and reactions with hydroxyl radicals, also produced during ozonation, may be more significant for their abatement. nih.govacs.org
The table below presents research findings on the degradation of this compound.
| Degradation Process | Key Findings | Research Focus |
| Bacterial Degradation | Bacterial communities from cyanobacterial blooms can degrade this compound. mdpi.com | Investigating the role of microbes in the natural breakdown of the compound. mdpi.com |
| Acidic Hydrolysis | Results in the formation of microcyclamide 7806A. researchgate.netnih.govacs.org | Understanding the chemical stability of this compound under different pH conditions. researchgate.netnih.govacs.org |
| Ozonation | The oxazole moiety is the main reactive site. nih.govacs.org The reaction rate constant (kapp,O3) varies from <10² to 5.0 × 10³ M⁻¹ s⁻¹. nih.govacs.orgresearchgate.net | Assessing the effectiveness of ozone in removing this compound during water treatment. nih.govacs.org |
| Photodegradation | While specific data for this compound is limited, studies on related compounds like Aerucyclamide A show that indirect photodegradation, particularly by hydroxyl radicals (•OH), is a significant pathway. researchgate.net | Determining the role of sunlight in the environmental degradation of aerucyclamides. researchgate.net |
Advanced Research Methodologies and Future Research Directions
Application of Omics Technologies (Genomics, Metabolomics, Proteomics) for Comprehensive Understanding
Omics technologies provide a holistic view of the biological systems involved in the production and activity of Aerucyclamide C.
Genomics: The genetic foundation for this compound biosynthesis is located within the cyanobactin gene cluster, often designated as the mca gene cluster. mdpi.com Genomic analysis of the producing organism, Microcystis aeruginosa PCC 7806, has been instrumental in identifying the genes responsible for its ribosomal synthesis and post-translational modifications. plos.org The biosynthetic pathway involves a precursor peptide gene, homologous to patE, which encodes the primary amino acid sequence. nih.gov This is followed by the action of enzymes for heterocyclization, cleavage, and macrocyclization, which are also encoded within the cluster. nih.govmdpi.com Genome mining of various cyanobacterial strains has revealed that such cyanobactin gene clusters are present in approximately 24% of sequenced genomes, indicating a widespread capacity for producing related compounds. nih.gov
Metabolomics: Non-targeted metabolomic approaches, primarily utilizing Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS), have become essential for characterizing the chemical profile of Microcystis strains. nih.govresearchgate.net These studies have successfully identified this compound alongside a diverse array of other cyanopeptides, including different aerucyclamide analogs, microcystins, and cyanopeptolins. nih.govnih.govifremer.fr Advanced data analysis techniques, such as the Global Natural Products Social (GNPS) molecular networking, have been applied to MS/MS data. frontiersin.org This approach clusters molecules with similar fragmentation patterns, which has not only confirmed the presence of known aerucyclamides but also revealed a significant number of uncharacterized analytes, suggesting the existence of potentially new and un-described analogs. frontiersin.orgresearchgate.net
The table below summarizes the application of omics technologies in this compound research.
Table 1: Application of Omics Technologies in this compound Research
| Omics Technology | Application | Key Findings | Citations |
|---|---|---|---|
| Genomics | Identification of biosynthetic gene clusters. | The mca gene cluster is responsible for the ribosomal synthesis of aerucyclamides. | mdpi.complos.orgnih.gov |
| Understanding the genetic basis of production. | The pathway involves a patE-homologous precursor peptide gene and modification enzymes. | nih.govmdpi.com | |
| Metabolomics | Profiling of secondary metabolites in producing organisms. | Co-production of this compound with other cyanopeptides and analogs in Microcystis strains. | nih.govresearchgate.netnih.gov |
Computational Chemistry and Molecular Modeling for Target Identification and Mechanistic Insights
The application of computational chemistry and molecular modeling to this compound is an emerging field with significant potential to accelerate target discovery and elucidate its mechanism of action. Currently, detailed molecular modeling studies focused specifically on this compound are limited. The precise molecular features responsible for its bioactivity remain largely unknown. researchgate.net
However, broader studies indicate that cyclamides, the class of compounds to which this compound belongs, are known to inhibit serine proteases. mdpi.comresearchgate.net Furthermore, high-throughput virtual screening of the Universal Natural Products Database has predicted that this compound may interact with Cyclin-Dependent Kinase (CDK). naturalproducts.net This computational prediction, while requiring experimental validation, suggests a potential for anticancer activity and provides a clear hypothesis for future investigation. This lack of specific research highlights a critical gap and a promising future direction for employing molecular docking and simulation studies to predict binding affinities and interaction modes with potential protein targets, thereby guiding experimental validation.
Innovative Bioassay Development for High-Throughput Screening and Mechanism Elucidation
The discovery and characterization of this compound's bioactivities have been facilitated by various bioassays. Standard in vitro assays against parasitic protozoa have been crucial in establishing its antiparasitic profile. acs.orgnih.gov
More innovative and high-throughput methods are also being applied. For instance, a novel multicompound competition kinetic method was developed to perform high-throughput screening of the reactivity of numerous cyanometabolites, including this compound, with ozone. nih.govacs.org While this assay was designed to assess environmental fate, its high-throughput nature serves as a model for developing similar platforms for biological screening. Additionally, a rapid bioassay using automated cell enumeration techniques was employed to evaluate the allelopathic effects of various cyanopeptides, including aerucyclamides, on the growth of the producing organism, M. aeruginosa. worktribe.com These advanced bioassays are critical for efficiently screening large libraries of compounds and for uncovering novel biological roles.
The table below details the bioassays used in the study of this compound.
Table 2: Bioassays for Screening and Elucidation of this compound Activity
| Bioassay Type | Purpose | Target/Organism | Citations |
|---|---|---|---|
| Antiparasitic Assay | Efficacy Screening | Trypanosoma brucei rhodesiense | researchgate.netacs.orgnih.gov |
| Antiparasitic Assay | Efficacy Screening | Plasmodium falciparum | researchgate.netacs.orgnih.gov |
| Toxicity Assay | Ecotoxicity Assessment | Thamnocephalus platyurus (crustacean) | uzh.ch |
| Competition Kinetics | High-Throughput Reactivity Screening | Ozone | nih.govacs.org |
| Growth Inhibition Assay | Allelopathic Effect Evaluation | Microcystis aeruginosa | worktribe.com |
Strategies for Enhancing Production and Isolation from Natural or Engineered Sources
Efficiently obtaining sufficient quantities of this compound for research and potential development is a significant challenge. Research has focused on strategies to enhance its production from its natural source, Microcystis aeruginosa, and to optimize its isolation.
Enhancing Production: Studies have shown that the production of aerucyclamides can be influenced by environmental and biological factors. While changes in nutrient availability have shown varied effects, inter-species and intra-species interactions appear to be potent stimulators. acs.org One study demonstrated that co-culturing a wild-type M. aeruginosa with a mutant strain resulted in a 3- to 4-fold increase in the production of Aerucyclamides A, B, and C. nih.gov Another study found that the presence of the grazer Daphnia magna stimulated the intracellular production of several cyanopeptides, including aerucyclamides, suggesting a role in defense. mdpi.com These findings indicate that manipulating culture conditions through co-culturing or the introduction of specific biological cues could be a viable strategy for enhancing yields. Future biotechnological approaches could involve engineering the producing strains or heterologously expressing the biosynthetic gene cluster in a more tractable host. mdpi.com
Isolation from Natural Sources: this compound is naturally isolated from cultures of the cyanobacterium Microcystis aeruginosa PCC 7806. researchgate.netacs.org The general isolation procedure involves harvesting the cyanobacterial biomass, followed by extraction with aqueous methanol. uzh.ch The crude extract is then subjected to multiple rounds of chromatographic separation to purify the compound. A key chemical transformation used in its initial structure elucidation was acidic hydrolysis, which converts this compound into microcyclamide (B1245960) 7806A. researchgate.netacs.org
Unexplored Biological Activities and Broader Therapeutic Potential beyond Antiparasitic Effects
The primary and most well-documented biological activity of this compound is its antiparasitic effect. It has shown notable potency against the parasites responsible for malaria and African trypanosomiasis. mdpi.comresearchgate.net However, its full therapeutic potential likely extends beyond these initial findings.
Cyclamides as a class are recognized for their ability to inhibit serine proteases, although the specific inhibitory profile of this compound has not been extensively detailed. mdpi.comresearchgate.net Serine protease inhibitors have applications in treating a wide range of diseases, including inflammatory disorders and cancer. As mentioned previously, computational predictions have suggested a possible interaction with Cyclin-Dependent Kinase (CDK), a key regulator of the cell cycle, pointing towards a potential, yet unexplored, role as an anticancer agent. naturalproducts.net The compound displayed low toxicity against the crustacean Thamnocephalus platyurus, which, along with its selectivity for parasites over mammalian cells in initial tests, suggests a favorable therapeutic window. acs.orguzh.ch Further investigation into these and other potential activities is needed to fully understand the broader therapeutic utility of this compound.
The table below summarizes the known and potential biological activities of this compound.
Table 3: Biological Activities and Therapeutic Potential of this compound
| Activity | Target/Organism | Potency (IC₅₀) | Status | Citations |
|---|---|---|---|---|
| Antitrypanosomal | Trypanosoma brucei rhodesiense | 9.2 µM | Confirmed | mdpi.commdpi.comresearchgate.netmdpi.com |
| Antiplasmodial | Plasmodium falciparum | 2.3 µM | Confirmed | mdpi.comacs.org |
| Serine Protease Inhibition | Serine Proteases | Not Determined | Implied (Class Effect) | mdpi.comresearchgate.net |
| Anticancer | Cyclin-Dependent Kinase (CDK) | Not Determined | Predicted (Computational) | naturalproducts.net |
Advanced Analytical Techniques for Comprehensive Characterization and Quantification
The structural complexity of this compound necessitates the use of sophisticated analytical techniques for its definitive characterization and accurate quantification.
Characterization: The initial structural elucidation of this compound was accomplished through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chemical degradation methods. acs.org In modern research, the primary tool for identification and structural confirmation is High-Performance Liquid Chromatography (HPLC) coupled to High-Resolution Tandem Mass Spectrometry (HRMS/MS). nih.govacs.orglib4ri.ch This technique provides precise mass measurements and detailed fragmentation patterns that serve as a structural fingerprint for the molecule.
Quantification: Accurate quantification of this compound, particularly at the low concentrations found in environmental samples, presents a significant challenge. Highly sensitive methods have been developed using online Solid-Phase Extraction (SPE) coupled with HPLC-HRMS/MS, which can achieve quantification in the low nanogram per liter (ng/L) range. chimia.ch Research has highlighted the potential for significant error when using readily available standards from other compound classes for quantification. For example, quantifying aerucyclamides using microcystin-LR as a standard can lead to an error of up to 6-fold. acs.org Therefore, it is recommended to use a class-equivalent approach, where a purified standard from the same chemical class (i.e., another aerucyclamide) is used for calibration to ensure higher accuracy. acs.org
The table below outlines the analytical techniques used for this compound.
Table 4: Advanced Analytical Techniques for this compound
| Technique | Purpose | Key Aspects | Citations |
|---|---|---|---|
| NMR Spectroscopy | Initial Structure Elucidation | Provides detailed information on the atomic framework and connectivity. | acs.org |
| HPLC-HRMS/MS | Identification & Characterization | Provides accurate mass and structural data through fragmentation patterns. | nih.govacs.orglib4ri.ch |
| Online SPE-HPLC-HRMS/MS | Quantification in complex matrices | Enables automated sample cleanup and concentration for low-level detection (ng/L). | chimia.ch |
| Molecular Networking (GNPS) | Characterization & Analog Discovery | Groups related molecules based on MS/MS similarity to find new variants. | frontiersin.orgresearchgate.net |
Q & A
Q. What are the established methods for structural characterization of Aerucyclamide C?
this compound is typically characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D experiments) and high-resolution mass spectrometry (HRMS). For novel derivatives, X-ray crystallography may confirm stereochemistry. Researchers must ensure purity (>95%) via HPLC-UV/Vis and report solvent systems, column specifications, and retention times. In studies involving cyanopeptides, structural confirmation often requires comparison with synthesized standards or previously isolated analogs .
Q. How can this compound be isolated from cyanobacterial cultures, and what are common challenges?
Isolation involves harvesting biomass from axenic cyanobacterial strains (e.g., Microcystis spp.), followed by solvent extraction (methanol/water) and fractionation via flash chromatography. Challenges include low natural abundance and co-elution with structurally similar peptides. Solid-phase extraction (SPE) with C18 cartridges and preparative HPLC are critical for purification. Researchers should validate strain identity via 16S rRNA sequencing and monitor for microbial contamination during culturing .
Q. What analytical techniques are recommended for quantifying this compound in environmental samples?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) is optimal for quantification. Calibration curves should use certified reference materials (if available) or purified isolates. Matrix effects in environmental samples (e.g., lake water) necessitate internal standardization (e.g., isotopically labeled analogs). Sample preparation must include filtration (0.22 µm) to remove particulate interference .
Advanced Research Questions
Q. How do environmental factors (pH, light) influence the stability and degradation kinetics of this compound?
Photodegradation studies under simulated sunlight (e.g., solar simulators) reveal that this compound undergoes pH-dependent transformation. Singlet oxygen (¹O₂) generated by dissolved organic matter accelerates degradation in alkaline conditions (pH >8). Researchers should use actinometry to quantify light intensity and LC-MS to track degradation products. Control experiments must exclude thermal degradation by maintaining samples in darkness .
Q. What experimental strategies address contradictions in reported bioactivity data for this compound?
Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from differences in assay conditions (e.g., bacterial strain variability, nutrient media). To resolve contradictions, standardize protocols using CLSI guidelines, include positive controls (e.g., ampicillin), and validate compound stability during assays. Dose-response curves (IC₅₀/EC₅₀) should be statistically modeled with software like GraphPad Prism, and raw data must be archived for reproducibility .
Q. How can researchers design ecotoxicological studies to assess this compound’s impact on aquatic ecosystems?
Mesocosm experiments mimicking natural conditions (temperature, light cycles, microbial communities) are ideal. Measure endpoints like zooplankton mortality (e.g., Daphnia magna assays) and algal growth inhibition. Use LC-MS to correlate toxin concentrations with effects. Statistical power analysis should determine sample sizes, and redundancy analysis (RDA) can identify environmental covariates influencing toxicity .
Methodological Guidance
Q. What criteria ensure robust experimental design for synthesizing this compound analogs?
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize targets. For solid-phase peptide synthesis (SPPS), optimize coupling efficiency via Kaiser tests and characterize intermediates via MALDI-TOF. Purity thresholds (>95%) and stereochemical fidelity (via CD spectroscopy) are mandatory. Include negative controls (scrambled sequences) to confirm structure-activity relationships .
Q. How should researchers validate the absence of co-eluting impurities in this compound samples?
Use orthogonal analytical methods: compare retention times across HPLC columns (C18 vs. phenyl-hexyl) and confirm via HRMS isotopic patterns. 2D NMR (e.g., HSQC, HMBC) can detect minor impurities. For ecological samples, spike recovery experiments (80–120% recovery) validate extraction efficiency .
Data Reporting and Reproducibility
Q. What metadata is essential for publishing this compound research?
Include strain deposition numbers (e.g., NCBI accession), spectral data (NMR chemical shifts, MS fragmentation patterns), and raw environmental data (pH, temperature, dissolved oxygen). Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing data in repositories like Zenodo or GenBank. Reference methods from prior studies to ensure cross-comparability .
Q. How can researchers mitigate batch-to-batch variability in this compound production?
Document culture conditions (light intensity, nutrient concentrations, agitation rate) and harvest timing (exponential vs. stationary phase). Use statistical process control (SPC) charts to monitor yield fluctuations. For synthetic batches, track reagent lot numbers and storage conditions. Peer-review checklists (e.g., COSMOS) improve methodological transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
